N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine” is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature.Scientific Research Applications
Kinetics and Mechanism of NDMA Formation and Destruction
- Paper Title : Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review
- Summary : This review presents an overview of the current knowledge on the formation mechanisms of N-nitrosodimethylamine (NDMA) in water and discusses the kinetics of reactions of NDMA precursors with disinfectants. It also covers NDMA destruction methods including biodegradation and oxidation processes, which could be relevant for understanding the behavior of similar nitrogen-containing compounds in aquatic environments.
- Source : Sharma, 2012, Separation and Purification Technology.
- Paper Title : Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides
- Summary : This review focuses on the degradation of nitrogen-containing compounds, including amines, dyes, and pesticides, using advanced oxidation processes (AOPs). It highlights the importance of developing technologies for the degradation of these compounds due to their toxic effects and resistance to conventional degradation processes.
- Source : Bhat & Gogate, 2021, Journal of hazardous materials.
- Paper Title : The Diversity of Heterocyclic N-oxide Molecules: Highlights on their Potential in Organic Synthesis, Catalysis and Drug ApplicationsThese papers do not directly address the specific chemical "N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine" but provide a context for understanding the scientific interest in nitrogen-containing heterocyclic compounds. Their applications span from environmental water treatment and degradation of hazardous compounds to their roles in organic synthesis and potential medicinal uses. For detailed and direct information on the specific compound of interest, further specialized chemical databases or direct experimental research might be necessary.
- Summary : This review emphasizes the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, particularly those derived from pyridine and indazole, in organic syntheses, catalysis, and medicinal applications. These derivatives have shown potential in forming metal complexes, catalyst design, and exhibiting various biological activities.
- Source : Li et al., 2019, Current Organic Chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-11-10-14(12-21)24-17-9-8-16(18-19-17)20(2)3/h4-9,14H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGUWTUIHAWJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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